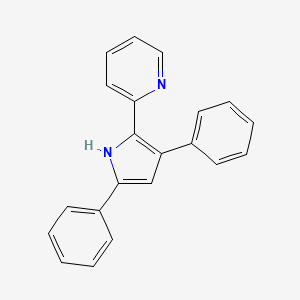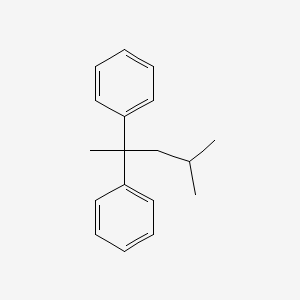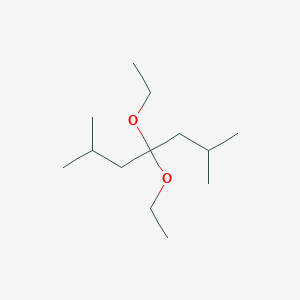![molecular formula C47H33NS2 B14232915 2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine CAS No. 820972-67-6](/img/structure/B14232915.png)
2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine is a complex organic compound that features a pyridine core substituted with anthracene and phenyl groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in materials science and organic electronics.
Méthodes De Préparation
The synthesis of 2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce the anthracene and phenyl groups onto the pyridine core . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine has several scientific research applications:
Organic Electronics: It is used as an emitter in organic light-emitting devices (OLEDs) due to its excellent photophysical properties.
Photophysical Studies: The compound’s unique fluorescence and solvatochromism make it a valuable tool in studying molecular interactions and environments.
Material Science: Its stability and electronic properties are leveraged in the development of new materials for electronic and optoelectronic applications.
Mécanisme D'action
The mechanism by which 2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine exerts its effects is primarily through its interaction with light. The anthracene moiety absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in OLEDs and other photophysical applications. The molecular targets and pathways involved include the electronic states of the anthracene and phenyl groups, which facilitate energy transfer and emission processes .
Comparaison Avec Des Composés Similaires
Compared to other anthracene derivatives, 2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine stands out due to its unique substitution pattern and enhanced photophysical properties. Similar compounds include:
9,10-Bis(phenylethynyl)anthracene: Known for its blue emission and high quantum yield.
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Used in chiral catalysis and has different electronic properties.
1,1′-{[3,5-Bis((dodecyloxycarbonyl)-4-phenyl-1,4-dihydropyridine-2,6-diyl]bis(methylene)}bis[4-(anthracen-9-yl)pyridin-1-ium] Dibromide: Exhibits self-assembling properties and is used in nanoparticle research.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propriétés
Numéro CAS |
820972-67-6 |
|---|---|
Formule moléculaire |
C47H33NS2 |
Poids moléculaire |
675.9 g/mol |
Nom IUPAC |
2,6-bis[(4-anthracen-9-ylphenyl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C47H33NS2/c1-5-16-42-34(10-1)28-35-11-2-6-17-43(35)46(42)32-20-24-40(25-21-32)49-30-38-14-9-15-39(48-38)31-50-41-26-22-33(23-27-41)47-44-18-7-3-12-36(44)29-37-13-4-8-19-45(37)47/h1-29H,30-31H2 |
Clé InChI |
XZDMOJPYIONHQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)SCC5=NC(=CC=C5)CSC6=CC=C(C=C6)C7=C8C=CC=CC8=CC9=CC=CC=C97 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
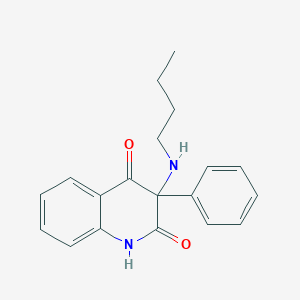

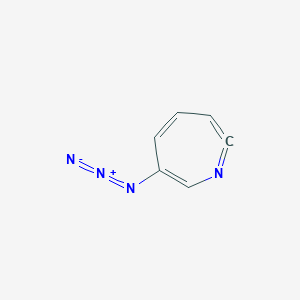
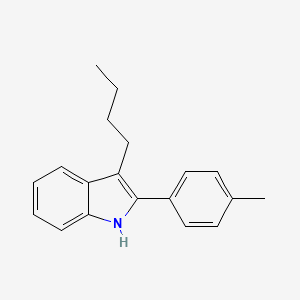
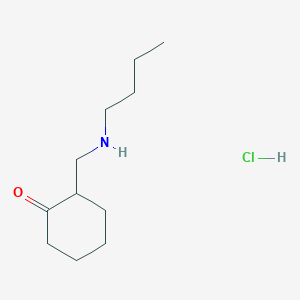
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
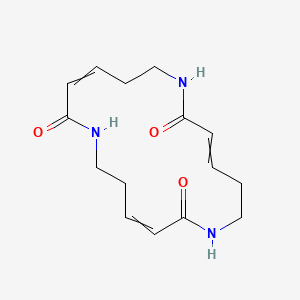

![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
